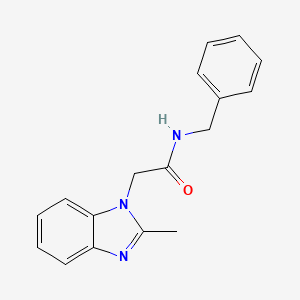
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. In
Mechanism of Action
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is a potent inhibitor of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When acetylcholine binds to these receptors, they open, allowing ions to flow into the cell and causing depolarization. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one binds to the receptor at a site that is distinct from the acetylcholine binding site, preventing the receptor from opening and inhibiting its function.
Biochemical and Physiological Effects:
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one inhibits the function of nicotinic acetylcholine receptors in a dose-dependent manner. It has also been shown to inhibit the release of dopamine and other neurotransmitters in the brain. In vivo studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one in lab experiments is its potency as an inhibitor of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner than other compounds that may have weaker or less specific effects. However, one limitation of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is its potential toxicity at high doses. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is being used safely and effectively.
Future Directions
There are many potential future directions for research involving 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. One area of interest is the role of nicotinic acetylcholine receptors in addiction and withdrawal. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the effects of nicotine addiction and withdrawal on the brain, as well as the potential for new treatments for addiction. Another area of interest is the role of nicotinic acetylcholine receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the mechanisms of these diseases and to develop new treatments. Finally, 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the function of nicotinic acetylcholine receptors in other physiological processes, such as muscle contraction and pain perception.
Synthesis Methods
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-cyclohexen-1-one with butyric anhydride in the presence of a strong acid catalyst to form 2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.
Scientific Research Applications
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been extensively used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been used to study the role of these receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the effects of nicotine addiction and withdrawal on the brain.
properties
IUPAC Name |
2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-14(19)16-13(18-9-6-5-7-10-18)11-17(2,3)12-15(16)20/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWKSUYEVPQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5219958 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)




![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)